molecular formula C10H9N3O B12827995 3-(1H-Benzo[d]imidazol-2-yl)acrylamide

3-(1H-Benzo[d]imidazol-2-yl)acrylamide

Cat. No.: B12827995
M. Wt: 187.20 g/mol
InChI Key: CZCVRZIGZRBKNT-AATRIKPKSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)acrylamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory use. This molecule features a benzimidazole scaffold, a privileged structure in drug discovery known to confer diverse biological activities, linked to an acrylamide moiety via a vinyl group. The benzimidazole core is a well-established bioisostere for naturally occurring phenolic structures, such as catechols, and is frequently employed to improve metabolic stability in drug candidates . The acrylamide group is a key functional handle that can be involved in various biological interactions, including serving as a Michael acceptor for covalent binding or participating in polymerization reactions. While specific biological data for this exact compound is not widely published, structural analogs featuring the benzimidazole-acrylamide architecture are actively investigated in multiple research areas. These include the development of novel anti-inflammatory agents targeting the NLRP3 inflammasome , the exploration of anticancer compounds , and the synthesis of caffeic acid phenethyl amide (CAPA) analogues with enhanced metabolic stability . Researchers value this compound as a versatile building block for constructing more complex molecules or as a probe for studying protein-ligand interactions. This compound is provided as a high-purity material to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(E)-3-(1H-benzimidazol-2-yl)prop-2-enamide

InChI

InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5+

InChI Key

CZCVRZIGZRBKNT-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 1h Benzo D Imidazol 2 Yl Acrylamide and Analogs

Established Synthetic Routes and Reaction Mechanisms

The construction of 3-(1H-benzo[d]imidazol-2-yl)acrylamide can be achieved through several key chemical transformations, including condensation reactions, nucleophilic acyl substitutions, Michael additions, and Wittig reactions. These routes offer flexibility in terms of starting materials and reaction conditions.

Condensation Reactions in Benzimidazole-Acrylamide Synthesis

Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated systems like acrylamides. The Knoevenagel and Claisen-Schmidt condensations are particularly relevant for forging the carbon-carbon double bond of the acrylamide (B121943) moiety.

The Knoevenagel condensation is a powerful tool for the formation of C-C bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net A variation, the Doebner-Knoevenagel condensation, allows for the synthesis of acrylamides with high stereoselectivity. researchgate.netorganic-chemistry.orgnih.gov This reaction proceeds under mild, ambient temperature conditions and is tolerant of a wide array of functional groups, affording the thermodynamically more stable E-isomer with high selectivity. researchgate.netnih.govnih.gov

A plausible route to this compound via a Doebner-Knoevenagel type reaction would involve the condensation of 1H-benzimidazole-2-carboxaldehyde with an appropriate active methylene compound in the presence of a suitable catalyst. The reaction is typically catalyzed by bases like amines, alkali hydroxides, or ammonium (B1175870) salts. elsevierpure.com The use of organocatalysts has also been shown to be effective and scalable. researchgate.net

The proposed mechanism for the Doebner-Knoevenagel condensation involves the formation of an iminium ion, followed by a Mannich-type addition and subsequent decarboxylative elimination to yield the desired acrylamide. researchgate.net This method is advantageous as it often avoids the use of heavy metal catalysts and can be performed under environmentally benign conditions. researchgate.netelsevierpure.com

Table 1: Knoevenagel Condensation Reaction Parameters

ParameterTypical ConditionsKey Advantages
ReactantsAldehyde (e.g., 1H-benzimidazole-2-carboxaldehyde), Active Methylene CompoundReadily available starting materials
CatalystWeak bases (e.g., piperidine, pyridine), OrganocatalystsMild reaction conditions, avoids harsh reagents
SolventEthanol, DMF, Toluene, or solvent-freeVersatility in reaction medium
TemperatureRoom temperature to refluxEnergy efficient
StereoselectivityHigh for the E-isomerControl over product geometry

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound. enamine.net This method has been successfully employed in the synthesis of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives. researchgate.net

In a typical procedure, an acetylated benzimidazole (B57391) derivative undergoes a Claisen-Schmidt condensation with various aryl aldehydes to produce the corresponding chalcone-like acrylamide structures. researchgate.net The reaction is generally catalyzed by a base such as sodium hydroxide (B78521) and can often be performed using a grinding technique under solvent-free conditions, which is an environmentally friendly approach. enamine.net The electronic nature of the substituents on the aldehyde and the ketone can influence the reaction rate and yield. enamine.net Microwave-assisted Claisen-Schmidt reactions have also been shown to be highly efficient, leading to shorter reaction times and improved yields of the desired benzalacetones. researchgate.net

Table 2: Claisen-Schmidt Condensation for Benzimidazole Acrylamide Analogs

Starting Material 1Starting Material 2CatalystConditionsProduct TypeReference
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamideAryl aldehydesNot specifiedNot specifiedN-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamides researchgate.net
CycloalkanonesSubstituted benzaldehydesSolid NaOHGrinding, 5 minα,α'-bis(substituted-benzylidene)cycloalkanones enamine.net
AcetoneAldehydesNot specifiedMicrowave irradiationBenzalacetones researchgate.net

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution provides a direct method for the formation of the amide bond in this compound. A common strategy involves the reaction of a benzimidazole-containing nucleophile with an activated acryloyl derivative. For instance, 2-aminobenzimidazole (B67599) can react with acryloyl chloride or a related derivative.

A similar synthetic strategy has been demonstrated in the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide, where 2-aminobenzimidazole is reacted with 2-chloroacetyl chloride in the presence of a base. elsevierpure.comyoutube.com This chloroacetamide can then be further functionalized. This approach highlights the nucleophilic character of the amino group on the benzimidazole ring, which can readily attack the electrophilic carbonyl carbon of an acyl chloride.

The reaction of o-phenylenediamine (B120857) with camphoric anhydride (B1165640) to form 3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid further illustrates the condensation and subsequent cyclization to form the benzimidazole ring system, which can then be a precursor for further amide-forming reactions. researchgate.netyoutube.comresearchgate.net

Michael Addition Reactions in Acrylamide Formation

The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon or carbon-heteroatom bonds. mdpi.com In the context of synthesizing the target molecule, a Michael addition could be envisioned where a benzimidazole nucleophile adds to an activated alkyne, followed by manipulation of the resulting enolate.

More directly, the acrylamide functional group itself is a Michael acceptor. nih.govmdpi.com The reaction of acrylamide with amines and other nucleophiles proceeds via a Michael addition to yield 3-substituted propionamides. nih.gov The aza-Michael addition of amines to α,β-unsaturated amides is a well-established method. nih.gov For instance, the reaction of aniline (B41778) with N,N-dimethyl acrylamide can be catalyzed by imidazolium (B1220033) chloride. This suggests that a benzimidazole derivative could potentially be added to an acrylamide system under similar conditions. The reactivity of the β-carbon of acrylamide is due to the electron-withdrawing effect of the carbonyl group, making it an electrophilic site for nucleophilic attack. nih.gov

Wittig Reaction Applications

The Wittig reaction is a renowned method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location. A plausible synthetic route to this compound using the Wittig reaction would involve the reaction of 1H-benzimidazole-2-carboxaldehyde with a suitable phosphorus ylide containing the acrylamide functionality.

The preparation of the Wittig reagent typically starts from the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base to form the ylide. For the synthesis of an acrylamide, an ylide such as (triphenylphosphoranylidene)acetamide could be employed. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. While direct examples for the synthesis of this compound via the Wittig reaction are not prominent in the literature, the general applicability of the Wittig reaction to a wide range of aldehydes makes it a viable synthetic strategy. An aza-Wittig-equivalent process has also been reported for the synthesis of 1,2-disubstituted benzimidazoles, showcasing the utility of Wittig-type chemistry in constructing the benzimidazole core itself. mdpi.com

Cyclization Reactions for Benzimidazole Ring Systems (e.g., Access to 2-Vinylbenzimidazoles)

The foundational step in synthesizing the target compound is the construction of the benzimidazole ring. A common and versatile method is the condensation and cyclization of o-phenylenediamines with various carboxylic acids or their derivatives. Traditional methods often involve refluxing the reactants, sometimes with a dehydrating agent like p-toluenesulfonic acid. acs.org

To create the 2-vinylbenzimidazole precursor, which can then be further functionalized to the acrylamide, one established route involves the reaction of o-phenylenediamine with α,β-unsaturated acids or aldehydes. For instance, the condensation of o-phenylenediamines with reagents like formic acid is a classic approach to forming the basic benzimidazole structure. jocpr.com More advanced strategies have been developed to introduce the vinyl group directly. These methods are crucial as the 2-vinylbenzimidazole intermediate is a key building block for the target acrylamide structure.

Alkylation and Derivatization Procedures for Benzimidazole-Acrylamide Backbones

Once the benzimidazole-acrylamide scaffold is formed, further diversity can be introduced through alkylation and other derivatizations, most commonly at the N-1 position of the benzimidazole ring. N-alkylation is typically achieved by reacting the benzimidazole derivative with an alkyl halide in the presence of a base. researchgate.net

Commonly used bases for generating the benzimidazolate anion include potassium carbonate, sodium hydride (NaH), and cesium carbonate in polar aprotic solvents like dimethylformamide (DMF). researchgate.net The choice of the alkylating agent and reaction conditions can be tuned to achieve specific derivatives. For example, a series of alkylated benzimidazole derivatives were synthesized for screening as potential antiviral agents, highlighting the importance of the nature and position of substituents on the benzimidazole moiety for biological activity. nih.gov In some cases, N-alkylation can be performed under solvent-free conditions or in aqueous media using surfactants like sodium dodecyl sulfate (B86663) (SDS) to enhance solubility and reaction rates. researchgate.net This approach allows for the alkylation of benzimidazoles with a range of alkyl halides, from reactive benzyl (B1604629) bromides to less reactive long-chain alkyl bromides, often with excellent yields.

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of benzimidazole derivatives, offering pathways that are more efficient, selective, and environmentally benign than traditional stoichiometric methods. These approaches include the use of advanced energy sources like microwaves, as well as various metal-based and organic catalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. jocpr.comijpsjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times, increased product yields, and often higher purity compared to conventional heating methods. jocpr.comrsc.orgnih.gov

Numerous studies have demonstrated the benefits of MAOS for preparing benzimidazole derivatives. For instance, a catalyst-free, microwave-assisted methodology was developed for the synthesis of various benzimidazoles, achieving yields of 94-98% in just 5 to 10 minutes. scilit.combenthamdirect.com This represents a significant improvement over traditional methods that often require long reflux times. jocpr.combenthamdirect.com The efficiency of microwave heating is attributed to its mechanism, which involves dielectric heating through dipolar polarization and ionic conduction, resulting in rapid temperature increases. nih.gov This "green chemistry" approach is not only faster and higher-yielding but also reduces energy consumption and the need for hazardous solvents. jocpr.comijpsjournal.comrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
Derivative TypeMethodReaction TimeYield (%)Reference
General BenzimidazolesConventional (Reflux)Several HoursOften Moderate jocpr.com
General BenzimidazolesMicrowave (Catalyst-Free)5-10 minutes94-98% scilit.combenthamdirect.com
1,2-disubstituted BenzimidazolesConventional60 minutes61.4% mdpi.com
1,2-disubstituted BenzimidazolesMicrowave (Er(OTf)3 cat.)5 minutesup to 99.9% mdpi.com
Benzimidazole-ThiazolidinedionesConventionalLonger durationLower nih.gov
Benzimidazole-ThiazolidinedionesMicrowaveSignificantly ShorterImproved nih.gov

Organocatalysis and Metal-Catalyzed Processes (e.g., Piperidine-catalyzed, Palladium-catalyzed)

Both organocatalysis and metal catalysis play pivotal roles in the synthesis of benzimidazole-based structures.

Organocatalysis: The Knoevenagel condensation, a key reaction for forming the acrylamide double bond from an aldehyde and an active methylene compound, is often catalyzed by organic bases like piperidine. In a broader sense, organocatalysis offers a metal-free approach to constructing chiral molecules. For example, commercially available amines have been evaluated as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones. thieme-connect.comthieme-connect.com In one study, L-prolinamide was identified as the most efficient catalyst for the reaction with cyclohexanone, yielding the product with high diastereoselectivity and enantiomeric excess. thieme-connect.com

Metal-Catalyzed Processes: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for constructing benzimidazoles. acs.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful palladium-catalyzed reaction that can be used to build complex benzimidazole derivatives. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org Palladium catalysts are also used in hydrogen transfer reactions and aminocarbonylation processes to build the benzimidazole and related quinazolinone ring systems from common precursors. acs.orgrsc.orgrsc.orgnih.gov These methods are valued for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgnih.gov

Table 2: Examples of Catalytic Processes in Benzimidazole Synthesis
Reaction TypeCatalyst SystemKey TransformationReference
Stereoselective Aldol AdditionL-prolinamide (Organocatalyst)Formation of chiral benzimidazole derivatives thieme-connect.comthieme-connect.com
Hydrogen TransferPalladium on Carbon (Pd/C)Cyclization to form benzimidazole ring rsc.orgrsc.org
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuIC-C bond formation on benzimidazole backbone researchgate.net
AminocarbonylationPd(OAc)₂Synthesis of N-substituted benzimidazoles acs.orgnih.gov

Role of Benzimidazole as a Catalyst in Related Reactions

Interestingly, the benzimidazole scaffold itself can serve as a component of an organocatalyst. Its structure, featuring both hydrogen-bond donating (N-H) and accepting (=N-) sites, allows it to act as a bifunctional catalyst. Chiral trans-cyclohexanediamine-benzimidazole derivatives have been successfully employed as bifunctional organocatalysts in asymmetric reactions, such as the electrophilic amination of oxindoles, affording products with high enantioselectivity. researchgate.net This dual functionality enables the catalyst to activate both the nucleophile and the electrophile simultaneously, facilitating the reaction and controlling its stereochemical outcome.

Rare Earth Metal Triflate Catalysis (e.g., Er(OTf)₃)

Rare-earth metal triflates, such as scandium triflate (Sc(OTf)₃) and lanthanide triflates [Ln(OTf)₃], are a unique class of water-tolerant Lewis acids that have gained prominence in organic synthesis. tandfonline.comacs.orgresearchgate.net Their stability in aqueous media, ease of handling, and recyclability make them attractive alternatives to traditional Lewis acids like AlCl₃. acs.orgchemeurope.comresearchgate.net

Erbium(III) triflate (Er(OTf)₃) has been shown to be a particularly effective catalyst for various organic transformations, including the multicomponent synthesis of highly substituted imidazoles. acs.orgresearchgate.net In one-pot reactions involving an α-azido chalcone, an aldehyde, and an aniline, Er(OTf)₃ provided excellent yields of the desired imidazole (B134444) products. acs.org Lanthanide triflates activate carbonyl compounds towards nucleophilic attack, accelerating condensation and cyclization reactions. tandfonline.comnih.gov The combination of Er(OTf)₃ with microwave irradiation has been reported as an efficient method for synthesizing 1,2-disubstituted benzimidazoles, achieving near-quantitative yields in minutes under solvent-free conditions. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Benzimidazole-Acrylamide Derivatives

The synthesis of complex heterocyclic molecules, such as those in the benzimidazole family, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and significant waste generation. researchgate.netchemmethod.com The principles of green chemistry aim to address these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comsphinxsai.com The application of these principles to the synthesis of benzimidazole-acrylamide derivatives is crucial for developing environmentally benign and economically viable production methods. researchgate.net These approaches focus on aspects like the use of alternative solvents, energy-efficient reaction methods, and novel catalytic systems. chemmethod.com

Adoption of Greener Solvents

One of the cornerstones of green chemistry is the reduction or replacement of volatile and toxic organic solvents. sphinxsai.com In the synthesis of benzimidazole cores, significant progress has been made by employing more sustainable solvent alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. A method for synthesizing benzimidazole derivatives involves the intermolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of K2CO3, a reaction that occurs exclusively in water without the need for other reagents or catalysts. sphinxsai.com Another approach describes the preparation of benzimidazole substituted acrylonitrile (B1666552) derivatives, structurally related to acrylamides, by reacting 2-nitrile methylbenzimidazole with aromatic aldehydes in distilled water at 70-90°C, completely avoiding organic solvents and catalysts. google.com

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low vapor pressure, and can be easily recycled. nih.gov A sustainable method for synthesizing 2-substituted benzimidazoles utilizes a DES formed from choline (B1196258) chloride (ChCl) and o-phenylenediamine (o-PDA), where the DES acts as both the reaction medium and a reactant. nih.gov This method provides high yields (89-97%) in short reaction times (8-10 minutes) and allows for easy product isolation and solvent recycling. nih.gov

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and inexpensive polymer that can serve as a green reaction medium. Benzimidazole derivatives have been synthesized in good yields by reacting o-phenylenediamine with various aldehydes using PEG-400 as the solvent. chemmethod.com

Alternative Energy Sources for Synthesis

Moving away from conventional heating, which can be energy-intensive and lead to longer reaction times, alternative energy sources are a key focus of green synthetic methodologies. chemmethod.com

Microwave (MW) Irradiation: Microwave-assisted synthesis offers rapid and uniform heating, leading to dramatically shorter reaction times, increased yields, and often cleaner reactions compared to conventional methods. ijprajournal.com The synthesis of 1,2-disubstituted benzimidazoles has been achieved under solvent-free conditions using microwave irradiation in the presence of a catalytic amount of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), with reaction times as short as 5-10 minutes and yields ranging from 86% to 99%. mdpi.com Another microwave-assisted protocol involves reacting o-phenylenediamine and aryl aldehydes with aqueous sodium dithionite, achieving completion in just 9-10 minutes. ijprajournal.com

Ball Milling (Mechanochemistry): This solvent-free technique involves the use of mechanical force to induce chemical reactions. mdpi.com The synthesis of benzimidazole derivatives has been successfully carried out by milling o-phenylenediamine with benzoic acid. Optimal conditions were achieved after one hour of milling, resulting in a product yield of approximately 95%. mdpi.com This method completely eliminates the need for solvents, making it a highly sustainable option. mdpi.com

Eco-Friendly Catalytic Systems

The development of efficient and recyclable catalysts is central to sustainable synthesis, minimizing waste and often allowing for milder reaction conditions.

Reusable Metal Catalysts: Various metal-based catalysts have been employed for their efficiency and potential for reuse. Zinc acetate (B1210297) has been used as a commercially available and inexpensive catalyst for the reaction of substituted o-phenylenediamine with aldehydes at room temperature under solvent-free conditions, providing excellent yields. chemmethod.com Similarly, ZnO nanoparticles have proven to be an effective and environmentally advantageous catalyst for activating aldehydes in the synthesis of 2-substituted benzimidazoles. nih.gov Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been used in catalytic amounts (1 mol%) to promote the solvent-free synthesis of benzimidazoles, offering high selectivity and short reaction times. mdpi.comnih.gov

Non-Metal and Low-Toxicity Catalysts: To avoid the use of potentially toxic heavy metals, researchers have explored greener catalytic alternatives. Aqueous boric acid solution has been used to catalyze the one-pot reaction of o-phenylenediamine and aldehydes at room temperature, yielding good product isolation. chemmethod.com Ammonium chloride has also been utilized as an economical and green catalyst for the condensation reaction at 80-90°C. chemmethod.com

The table below summarizes various green synthetic methods developed for benzimidazole and its derivatives, which are the foundational structures for this compound.

Table 1: Comparison of Green Synthetic Methodologies for Benzimidazole Derivatives

Method Catalyst Solvent/Condition Energy Source Reaction Time Yield (%) Reference(s)
Knoevenagel Condensation None Water Conventional Heating 1-5 hours ~98% google.com
Condensation Deep Eutectic Solvent (ChCl:o-PDA) Solvent-free Conventional Heating 8-10 minutes 89-97% nih.gov
Condensation Er(OTf)₃ (1 mol%) Solvent-free Microwave 5-10 minutes 86-99% mdpi.com
Condensation Sodium Dithionite Water Microwave 9-10 minutes High ijprajournal.com
Condensation None Solvent-free Ball Milling 1 hour ~95% mdpi.com
Condensation Zinc Acetate Solvent-free Conventional Heating Not specified Excellent chemmethod.com
Condensation ZnO Nanoparticles Not specified Conventional Heating Not specified High nih.gov
Condensation Aqueous Boric Acid Water Conventional Heating Not specified Good chemmethod.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
o-phenylenediamine (o-PDA)
N-(2-iodoaryl)benzamidine
Potassium Carbonate (K₂CO₃)
2-nitrile methylbenzimidazole
Choline Chloride (ChCl)
Polyethylene Glycol (PEG-400)
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
Sodium Dithionite
Benzoic Acid
Zinc Acetate
Zinc Oxide (ZnO) Nanoparticles
Boric Acid

Spectroscopic and Structural Characterization of 3 1h Benzo D Imidazol 2 Yl Acrylamide Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized 3-(1H-Benzo[d]imidazol-2-yl)acrylamide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). researchgate.net The N-H proton of the benzimidazole ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding. researchgate.net The vinylic protons of the acrylamide (B121943) group (–CH=CH–) present as doublets, a characteristic pattern for coupled protons on a double bond. researchgate.net The chemical shifts and coupling constants of these protons are crucial for determining the E/Z stereochemistry of the double bond. The amide N-H proton also gives rise to a signal that can vary in position depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, often around δ 160-170 ppm. The carbons of the benzimidazole ring, including the diagnostic C=N carbon, appear in the aromatic region (δ 110-155 ppm). nih.gov The olefinic carbons of the acrylamide moiety are also found in this region. By analyzing the chemical shifts, the connectivity of the entire molecule can be pieced together.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives Data is compiled from analogous structures and typical chemical shift ranges.

Atom ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Benzimidazole Ar-H 7.23–8.11 nih.gov 111.8–144.3 nih.gov
Benzimidazole N-H > 12.0 nih.gov -
Acrylamide =CH- 4.8-7.0 researchgate.net 120.0–140.0
Acrylamide -NH- ~10.22 researchgate.net -
Benzimidazole C=N - ~151.2 nih.gov
Amide C=O - ~160.5

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound derivatives. The IR spectrum provides direct evidence for the presence of key bonds, confirming the successful synthesis of the target structure.

Key absorptions include a strong, sharp band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of both the benzimidazole and amide groups are observed as bands in the 3100-3400 cm⁻¹ range. nih.gov Specifically, the benzimidazole N-H stretch often appears as a broad band around 3323 cm⁻¹. nih.gov The C=N stretching of the imidazole (B134444) ring is found around 1590-1630 cm⁻¹. nih.gov Additionally, the C=C stretching of the acrylamide's vinyl group and the aromatic C=C stretching of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The presence and position of these characteristic bands are crucial for structural confirmation. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Benzimidazole, Amide) Stretch 3100 - 3411 nih.gov
C-H (Aromatic/Vinyl) Stretch 3000 - 3100 nih.gov
C=O (Amide I) Stretch 1650 - 1680
C=N (Imidazole) Stretch 1591 - 1630 nih.gov
C=C (Alkene/Aromatic) Stretch 1450 - 1600

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. Electrospray Ionization (ESI) is a common soft ionization technique used for these types of molecules, which typically reveals a prominent protonated molecular ion peak [M+H]⁺. mdpi.com

The observed molecular ion peak allows for the confirmation of the molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves inducing fragmentation of the molecular ion. The fragmentation patterns are characteristic of the molecule's structure. For this compound, common fragmentation pathways would include cleavage of the amide bond and fragmentation of the acrylamide side chain. The benzimidazole ring itself is relatively stable, often remaining as a major fragment in the spectrum. researchgate.net The elimination of a molecule of HCN from the benzimidazole ring is a characteristic fragmentation pathway for this heterocyclic system. researchgate.net

Solid-State Structural Analysis via X-ray Crystallography

While a crystal structure for the parent compound this compound is not widely reported, extensive crystallographic studies on closely related benzimidazole derivatives provide significant insights into the expected solid-state behavior. nih.govresearchgate.netsemanticscholar.org These studies consistently show that the fused benzimidazole core is nearly planar. researchgate.netsemanticscholar.org

Analysis of related structures, such as a copper(I) complex with a 3-(1H-benzimidazol-2-yl)propanoic acid ligand, shows a monoclinic crystal system with a P2₁/c space group. nih.govnih.gov Other benzimidazole derivatives have been found to crystallize in triclinic (P-1) and monoclinic systems. nih.gov This data provides a strong foundation for predicting the solid-state structural characteristics of this compound derivatives.

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Computational and Theoretical Investigations of 3 1h Benzo D Imidazol 2 Yl Acrylamide

Mechanistic Pathways and Activation Energy Calculations for Synthetic Reactions

The synthesis of benzimidazole (B57391) derivatives, including acrylamide-substituted analogs, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the mechanistic pathways of these reactions.

A plausible mechanism for the formation of 2-substituted benzimidazoles involves several key steps. Initially, the reaction is often activated by a catalyst, such as nano-ZnO. The catalyst activates the aldehyde group of the reacting species, facilitating a nucleophilic attack by one of the amino groups of o-phenylenediamine to form an intermediate. nih.govmdpi.com Subsequent coordination of a nitrogen atom to the catalyst can promote intramolecular cyclization. nih.govmdpi.com This is followed by a deprotonation step to yield the final benzimidazole product. nih.govmdpi.com

In a related study on the formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a proposed mechanism involves the initial reaction of o-phenylenediamine with a diketone in an acidic medium. mdpi.com This is followed by tautomerization of an enol intermediate to a ketone and subsequent dehydration, which leads to the aromatization of the benzimidazole ring. mdpi.com This general pathway highlights the key steps of condensation and cyclization inherent in benzimidazole synthesis.

Structure-Property Correlations from Computational Data

Computational chemistry provides powerful tools to establish correlations between the molecular structure of a compound and its physicochemical and biological properties. For benzimidazole derivatives, including those with acrylamide (B121943) moieties, DFT calculations are frequently used to compute various molecular descriptors that help in understanding their activity.

Key computational parameters that are often correlated with the properties of these compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment (µ), and the distribution of the Molecular Electrostatic Potential (MESP).

A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and charge transfer potential within the molecule. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable tool that elucidates electron delocalization and intramolecular charge transfer, providing insights into the stability and reactivity of the molecule. researchgate.net For instance, significant interactions between filled Lewis-type NBOs and empty non-Lewis-type NBOs indicate a high degree of conjugation. researchgate.net

The Molecular Electrostatic Potential (MESP) map is crucial for identifying the electron-rich and electron-deficient regions of a molecule. nih.gov The most negative potential regions, often associated with heteroatoms like oxygen and nitrogen, are indicative of sites susceptible to electrophilic attack and are important for intermolecular interactions, such as hydrogen bonding with biological targets. nih.gov For example, a quantitative correlation has been found between the binding affinity of certain imidazo[1,2-a]pyridine (B132010) derivatives for the benzodiazepine (B76468) receptor and the value of the deepest MESP minimum, which was associated with the amide carbonyl oxygen atom. nih.gov

These computational descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that can predict the biological activity of new derivatives.

Table 1: Calculated Molecular Properties of a Representative Benzimidazole Derivative

Computational ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. researchgate.netIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (µ) A measure of the overall polarity of the molecule. researchgate.netInfluences solubility and binding interactions.
Polarizability (α) The ability of the molecule's electron cloud to be distorted by an electric field. researchgate.netAffects intermolecular forces and interactions.
Hyperpolarizability (β) A measure of the non-linear optical properties of the molecule. researchgate.netRelevant for applications in optoelectronics.

Table 2: Key Computational Analysis Techniques and Their Applications

Analysis TechniqueInformation ProvidedApplication in Structure-Property Correlation
DFT Geometry Optimization Provides the most stable 3D structure of the molecule. nih.govEssential for accurate calculation of all other molecular properties.
Mulliken Charges Distribution of atomic charges throughout the molecule. researchgate.netHelps in understanding the electrostatic interactions and reactivity of different sites.
Natural Bond Orbital (NBO) Analysis Describes intramolecular charge transfer and delocalization. researchgate.netReveals the nature of chemical bonds and conjugative effects, which influence stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MESP) Visualizes the charge distribution and sites for electrophilic and nucleophilic attack. researchgate.netnih.govPredicts sites for hydrogen bonding and other non-covalent interactions with biological receptors. nih.gov

Structure Activity Relationship Sar Studies of 3 1h Benzo D Imidazol 2 Yl Acrylamide Derivatives

Systematic Modification of Substituents and Their Influence on Biological Efficacy

Systematic modification of the 3-(1H-benzo[d]imidazol-2-yl)acrylamide core structure has revealed critical insights into the determinants of biological efficacy. Research has focused on introducing various substituents at different positions of the benzimidazole (B57391) ring and the acrylamide (B121943) moiety to probe their effects on activities such as antimicrobial, anthelmintic, antioxidant, and anticancer actions. researchgate.netnih.gov

A study involving the synthesis of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives demonstrated that the nature of the substituent on the terminal phenyl ring of the acrylamide group plays a pivotal role in the observed biological activity. researchgate.net For instance, derivatives were synthesized by condensing an acetylated benzimidazole precursor with various aryl aldehydes. researchgate.net The resulting chalcone-like structures were then evaluated for several biological activities. Among the tested compounds, those featuring specific substitutions showed significantly enhanced efficacy. Compounds with a hydroxyl group at the para-position (5a), a dimethylamine (B145610) group (5d), and a methoxy (B1213986) group (5g) on the terminal phenyl ring exhibited notable antimicrobial, antifungal, antioxidant, and anthelmintic properties. researchgate.net This suggests that electron-donating groups on this part of the molecule can positively modulate its biological profile. researchgate.net

In the context of anticancer activity, a series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, which are structurally related to acrylamides, were evaluated as tubulin polymerization inhibitors. nih.gov The investigation highlighted that substitutions on the cinnamoyl phenyl ring are crucial for cytotoxic potency. The compound designated as 12h, featuring a 3,4,5-trimethoxy substitution pattern on the phenyl ring, displayed potent cytotoxic activity against the A549 non-small cell lung cancer cell line, with an IC₅₀ value of 0.29 µM. nih.gov This finding underscores the importance of methoxy groups in enhancing anticancer efficacy, a common feature in many tubulin inhibitors that interact with the colchicine-binding site. nih.gov

The position of the linker on the benzimidazole-scaffold also influences activity. Modifications where the acrylamide group is attached at different points, for example via a phenyl group at the C2 position of the benzimidazole, create a diverse set of derivatives whose potency is highly dependent on the substitution patterns. researchgate.netnih.gov

Compound SeriesSubstituent ModificationObserved Biological EffectReference
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamidep-hydroxyl on terminal phenylSignificant antimicrobial, antifungal, antioxidant, and anthelmintic activity researchgate.net
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamidep-dimethylamine on terminal phenylSignificant antimicrobial, antifungal, antioxidant, and anthelmintic activity researchgate.net
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamidep-methoxy on terminal phenylSignificant antimicrobial, antifungal, antioxidant, and anthelmintic activity researchgate.net
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides3,4,5-trimethoxy on cinnamoyl phenylPotent cytotoxicity against A549 cancer cells (IC₅₀ = 0.29 µM); tubulin polymerization inhibition nih.gov

Exploration of Pharmacophore Hybridization and Bioisosteric Replacements

To enhance the therapeutic potential and overcome limitations of the parent compounds, researchers have explored pharmacophore hybridization and bioisosteric replacement strategies. Pharmacophore hybridization involves combining the this compound scaffold with other known biologically active motifs to create a single hybrid molecule with potentially synergistic or novel activities. nih.gov

The core idea is to merge the benzimidazole nucleus, a recognized pharmacophore in its own right, with other structures to target multiple pathways or enhance binding affinity. nih.govresearchgate.net For example, synthesizing hybrids that link the benzimidazole core to other heterocyclic systems like isothiazole (B42339) has been investigated. A study on 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles showed that such hybrid compounds possess notable antimicrobial activity. researchgate.net This approach demonstrates the potential of creating novel chemical entities by combining the structural features of benzimidazoles with other pharmacologically relevant rings.

Bioisosteric replacement is another key strategy, focusing on substituting specific functional groups within the molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov The acrylamide functional group itself is a key target for such modifications. While it is a reactive group often used in targeted covalent inhibitors, its bioisosteric replacement can lead to compounds with improved metabolic stability or altered reactivity. nih.govnih.gov

Several amide bond bioisosteres are known, including heterocycles like 1,2,3-triazoles, oxadiazoles (B1248032) (both 1,2,4- and 1,3,4-isomers), and imidazoles. nih.gov These five-membered rings can mimic the physicochemical properties of the amide bond while offering greater metabolic stability. nih.gov For instance, the allenamide group has been successfully identified as a reactive bioisostere of the acrylamide group in the design of targeted covalent inhibitors, demonstrating comparable potency in certain contexts. nih.gov Replacing the acrylamide moiety in the this compound scaffold with such bioisosteres could yield new derivatives with enhanced drug-like properties.

Correlations between Molecular Structure and Observed Biological Activity

Detailed analysis of SAR studies reveals distinct correlations between the molecular architecture of this compound derivatives and their biological activities. The electronic properties and steric bulk of substituents are key modulators of efficacy.

For antimicrobial activity, a clear trend has emerged from studies on N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives. The presence of electron-donating groups (EDGs) such as hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and methoxy (-OCH₃) on the terminal phenyl ring enhances antimicrobial and antifungal activities. researchgate.net This suggests that increased electron density on this part of the molecule is favorable for interaction with microbial targets. Conversely, substitutions on the benzimidazole ring itself can also tune the activity; for example, the presence of an electron-donating methyl group on the benzimidazole ring was found to increase activity in a series of isothiazole hybrids. researchgate.net

In the realm of anticancer agents, the SAR for tubulin polymerization inhibitors based on the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides scaffold is particularly well-defined. nih.gov The most potent compound in the series, 12h, possesses three methoxy groups at the 3, 4, and 5 positions of the terminal phenyl ring. nih.gov This 3,4,5-trimethoxyphenyl motif is a classic feature of many potent colchicine (B1669291) site binding agents, indicating that the acrylamide derivative likely adopts a conformation that allows these groups to interact effectively with the hydrophobic regions of the binding pocket on β-tubulin. Molecular docking studies have supported this hypothesis, showing the binding of this compound at the colchicine-site of the tubulin protein. nih.gov The presence of halogens, such as chlorine, can also influence activity, although their effect can be position-dependent. researchgate.net

Structural FeaturePosition of ModificationCorrelated Biological ActivityReference
Electron-donating groups (-OH, -N(CH₃)₂, -OCH₃)Terminal Phenyl RingIncreased antimicrobial, antifungal, and antioxidant activity researchgate.net
3,4,5-Trimethoxy substitutionTerminal Phenyl Ring (Cinnamoyl)Potent tubulin polymerization inhibition and anticancer cytotoxicity nih.gov
Electron-donating group (e.g., -CH₃)Benzimidazole RingIncreased antimicrobial activity in isothiazole hybrids researchgate.net
Electron-withdrawing group (e.g., -Cl)Benzimidazole RingDecreased antimicrobial activity in some isothiazole hybrids researchgate.net

Biological Activity and Mechanistic Insights of 3 1h Benzo D Imidazol 2 Yl Acrylamide and Analogs in Vitro Studies

Antimicrobial Activity and Proposed Mechanisms

Derivatives of benzimidazole (B57391) are recognized for their broad-spectrum antimicrobial potential. mdpi.com The incorporation of the acrylamide (B121943) group can further modulate this activity, leading to compounds with significant efficacy against various bacterial and fungal pathogens.

Analogs of 3-(1H-benzo[d]imidazol-2-yl)acrylamide have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on related 2-substituted benzimidazole derivatives have shown notable efficacy against strains like Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), Bacillus cereus, and Mycobacterium smegmatis. researchgate.netnih.gov

A key proposed mechanism for the antibacterial action of some benzimidazole derivatives is the inhibition of essential cellular processes. Molecular docking and experimental studies suggest that these compounds can target and inhibit the function of the filamenting temperature-sensitive protein Z (FtsZ). mdpi.com FtsZ is a crucial protein that assembles into a ring at the site of cell division in bacteria, making it a prime target for novel antibacterial agents. mdpi.com By disrupting FtsZ function, these compounds effectively halt bacterial cell division. Another identified target is pyruvate (B1213749) kinase, an essential enzyme in bacterial glycolysis, the inhibition of which would disrupt the pathogen's energy metabolism. mdpi.com

Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Benzimidazole Analogs
Compound AnalogMicroorganismActivity (MIC in µg/mL)Reference
Indolylbenzo[d]imidazoles 3ao and 3aqStaphylococcus aureus (MRSA)< 1 nih.gov
Indolylbenzo[d]imidazoles 3aa and 3adStaphylococcus aureus3.9–7.8 nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9 nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9 nih.gov

The antifungal properties of benzimidazole derivatives are well-documented, with activity observed against pathogenic fungi such as Candida albicans. nih.govwjpmr.com For instance, specific indolylbenzo[d]imidazole analogs have demonstrated a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against C. albicans. nih.gov

The primary mode of action for the antifungal activity of many benzimidazoles is the disruption of fungal cell membrane integrity. wjpmr.com A key cellular target is the biosynthesis of ergosterol, the fungal equivalent of cholesterol in mammalian cells. wjpmr.com Ergosterol is a vital component for maintaining the structure and function of the fungal cell membrane. Inhibition of its synthesis leads to a defective cell membrane, increased permeability, and ultimately, cell death.

Antiparasitic Activity (e.g., Anthelmintic Properties)

The benzimidazole core is famously associated with anthelmintic drugs like albendazole (B1665689) and mebendazole. nih.gov In vitro studies have confirmed that various synthetic benzimidazole derivatives, including analogs structurally related to the title compound, possess significant antiparasitic properties. These activities have been demonstrated against both helminths and protozoan parasites. nih.govfabad.org.tr

In in vitro screenings, benzimidazole derivatives have shown potent activity against gastrointestinal nematodes such as Trichuris muris and Heligmosomoides polygyrus. nih.gov For example, certain derivatives exhibited IC50 values below 10 µM in assays measuring the inhibition of larval motility. nih.gov Similarly, studies using the earthworm model (Pheretima posthuma) have identified novel benzimidazole-thiadiazole Schiff's bases that induce paralysis and death of the worms at rates comparable or superior to the standard drug albendazole. nih.gov The principal mechanism for the anthelmintic action of many benzimidazoles is the inhibition of tubulin polymerization, which disrupts the cytoskeleton of the parasite's cells. fabad.org.tr

Beyond helminths, in vitro assays have shown that benzimidazole compounds are active against protozoa like Giardia lamblia and Entamoeba histolytica, often with greater potency than the standard drug metronidazole. fabad.org.tr

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease states. Benzimidazole and acrylamide derivatives have been investigated for their potential to counteract this process. Living cells possess antioxidant-defense mechanisms to prevent cellular damage from oxidative stress. nih.gov

One established mechanism of antioxidant action is the inhibition of lipid peroxidation (LPO), a free-radical-mediated chain reaction that damages cell membranes. nih.gov In vitro studies on rat liver microsomes have shown that certain 2-substituted benzimidazole derivatives can significantly inhibit LPO levels. For example, one analog bearing a p-bromophenyl substituent achieved 57% inhibition of LPO, approaching the efficacy of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Another key mechanism is direct free radical scavenging. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In this assay, acrylamide-based antioxidants have demonstrated potent effects, with some showing IC₅₀ values significantly lower than standard antioxidants, indicating superior free radical neutralizing potential. researchgate.net This activity is attributed to the ability of the compounds to donate a hydrogen atom or an electron to stabilize the free radical.

Table 2: In Vitro Antioxidant Activity of Acrylamide and Benzimidazole Analogs
Compound/AnalogAssayResultReference
(E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide (HPNP-AM)DPPH Radical ScavengingIC₅₀ = 35.70 µg/mL researchgate.net
Butylated hydroxyanisole (BHA) (Reference)DPPH Radical ScavengingIC₅₀ = 71.62 µg/mL researchgate.net
2-(2-(p-bromophenyl))-1H-benzo(d)imidazol-1-yl) acetohydrazide derivativeLipid Peroxidation (LPO) Inhibition57% Inhibition nih.gov
Butylated hydroxytoluene (BHT) (Reference)Lipid Peroxidation (LPO) Inhibition65% Inhibition nih.gov

Anticancer and Antiproliferative Activities (in vitro Mechanistic Analysis)

The modification of the benzimidazole-acrylamide scaffold has led to the discovery of potent anticancer agents. A significant focus of this research has been on the development of inhibitors for enzymes involved in epigenetic regulation.

Epigenetic alterations are a hallmark of cancer, and the enzymes responsible, such as histone deacetylases (HDACs), are key therapeutic targets. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to condensed chromatin and the silencing of gene expression, including that of tumor suppressor genes. HDAC inhibitors (HDACi) can reverse this process, leading to anticancer effects.

A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were designed and synthesized as potent, nanomolar inhibitors of human HDACs. nih.gov These compounds demonstrated significant antiproliferative activity in various human cancer cell lines, including lung (A549), leukemia (HL60), and prostate (PC3) cancer cells, with EC₅₀ values in the 20-100 nM range. nih.gov The mechanism of action was confirmed by the observed hyperacetylation of histones H3 and H4 and the induction of the cell cycle inhibitor p21(waf) in treated cells. nih.gov One specific analog, SB939, was identified as a potent, orally active pan-HDAC inhibitor that showed high efficacy in multiple tumor models. nih.gov This compound is an HDAC2 inhibitor and has demonstrated effective anticancer activities both in vitro and in vivo. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of Benzimidazole-Acrylamide Based HDAC Inhibitors
Compound Class/AnalogTargetCancer Cell LineActivity (EC₅₀/IC₅₀)Reference
N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamidesHDACsA549 (Lung), HL60 (Leukemia), PC3 (Prostate)20-100 nM nih.gov
SB939 (3)pan-HDAC, HDAC1COLO 205 (Colon)Potent IC₅₀ nih.gov
Compound 5xHDAC2VariousNanomolar range nih.gov

Targeting Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, PDGFR, FLT3

Analogs of this compound have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets.

Specifically, benzimidazole-based hybrids have demonstrated significant inhibitory effects against key kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.govnih.gov For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids showed potent inhibition of EGFR. nih.gov Notably, compound 6i from this series emerged as a powerful inhibitor of multiple kinases. nih.gov

Other related structures, such as bis(benzo[b]furan-2-yl)methanones, have shown inhibitory activity against PDGFR and FLT3, with the most effective compounds achieving IC50 values of approximately 0.5 µM. nih.gov Further structural optimization led to the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives, with compound 8r exhibiting strong, nanomolar inhibitory activity against both wild-type FLT3 and its drug-resistant mutants. nih.gov

Table 1: Inhibitory Activity of Benzimidazole Analogs against Receptor Tyrosine Kinases

Compound/Analog Class Target Kinase IC50 Value Source(s)
Benzylidenebenzohydrazide Hybrid (6i ) EGFR Comparable to established TKIs nih.gov
Bis(benzo[b]furan-2-yl)methanones PDGFR ~ 0.5 µM nih.gov
Bis(benzo[b]furan-2-yl)methanones FLT3 ~ 0.5 µM nih.gov
Benzamide Derivative (8r ) FLT3 Nanomolar (nM) range nih.gov

Modulation of Key Signaling Pathways (e.g., PI3K/Akt/mTOR, ERK Pathway)

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, proliferation, and survival. nih.gov It is one of the most frequently overactivated pathways in human cancer, often contributing to therapeutic resistance. nih.gov Benzimidazole derivatives have been shown to effectively intervene in this pathway.

A notable example is the benzimidazole hybrid 6i , which demonstrated potent inhibitory effects against the mTOR enzyme, with IC50 values comparable to established inhibitors. nih.gov The inhibition of mTOR, a key component of the pathway, can halt cell cycle progression and induce apoptosis. nih.gov The PI3K/Akt/mTOR pathway's activation often begins with RTKs, and by inhibiting upstream kinases like EGFR, these compounds can exert a dual-level blockade on pro-survival signaling. nih.govnih.gov Furthermore, there is significant cross-regulation between the PI3K/Akt/mTOR and the Ras/ERK pathways; thus, inhibition of one can influence the other, although direct effects on the ERK pathway by these specific acrylamides are less detailed in the provided sources. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., G1 arrest, G2-M phase arrest)

A primary mechanism through which benzimidazole-based anticancer agents exert their effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govrsc.orgnih.gov Mechanistic studies on lead compounds, such as the benzimidazole-hydrazide hybrid 6i , revealed a capacity to induce cell cycle arrest and apoptosis in liver cancer cells. nih.gov This process was associated with the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Various analogs have been shown to arrest the cell cycle at different phases. Some compounds cause an arrest in the G1 phase, while others halt progression at the G2/M checkpoint. nih.govusda.gov For example, treatment of cancer cells with certain bioactive molecules can lead to an accumulation of cells in the G2/M phase, which is often a prelude to apoptosis. rsc.orgnih.govbiorxiv.org This arrest is typically associated with the downregulation of key regulatory proteins such as cyclin A and cyclin B1. nih.gov The induction of apoptosis is further confirmed by the activation of executioner enzymes like caspase-3 and the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP). nih.govusda.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. nih.gov Targeting microtubule dynamics is a clinically validated strategy in cancer therapy. nih.govmdpi.com

A significant number of benzimidazole derivatives, including structures related to this compound, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.govresearchgate.net This disruption of the microtubule network leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently triggers apoptosis. nih.govmdpi.com For example, new benzimidazole-indole linked conjugates showed considerable cytotoxicity, with the most active compounds exhibiting IC50 values in the sub-micromolar range (0.54 µM). nih.gov Studies confirm that these compounds effectively inhibit microtubule assembly and disorganize the microtubule network within cancer cells. nih.govmdpi.com

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

Compound Class Cancer Cell Line Antiproliferative IC50 Tubulin Polymerization IC50 Source(s)
Benzimidazole-indole Conjugate (6f ) Prostate (DU-145) 0.54 µM Effective Inhibition nih.gov
Arylpiperazine-Triazole Hybrid (12a ) Various 5-52 nM 2.06 µM mdpi.com
1H-benzimidazol-2-yl hydrazones Various Micromolar range Comparable to Nocodazole nih.govresearchgate.net

Inhibition of B-cell Lymphoma (BCL-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.gov Anti-apoptotic members like Bcl-2 are often overexpressed in tumors, allowing cancer cells to evade cell death and contributing to chemotherapy resistance. als-journal.comresearchgate.net Therefore, inhibiting Bcl-2 is a promising therapeutic strategy.

Small molecules designed from the benzimidazole scaffold have been developed as inhibitors of Bcl-2. nih.govnih.gov These agents, sometimes referred to as BH3 mimetics, bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, preventing them from neutralizing pro-apoptotic proteins like Bax and Bak. nih.govresearchgate.net A mechanistic study of the benzimidazole hybrid 6i confirmed that its pro-apoptotic activity was accompanied by the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax. nih.gov This shifts the cellular balance towards apoptosis, leading to the death of cancer cells.

Neuroprotective Potential and Specific Receptor Modulation (e.g., mGluR5)

Beyond oncology, benzimidazole-related structures are being explored for their potential in treating neurodegenerative diseases. One area of interest is the modulation of metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR5. Selective activation or positive allosteric modulation of mGluR5 has shown promise as a neuroprotective strategy. nih.gov

Studies have demonstrated that positive allosteric modulators (PAMs) of mGluR5 can protect neurons from injury, for example, in in vitro models of cerebral ischemia. nih.gov This neuroprotection is mediated, at least in part, through the activation of the pro-survival PI3K/Akt signaling pathway. nih.gov The activation of mGluR5 can also prevent the downregulation of the GluA2 AMPA receptor subunit, which helps reduce excitotoxic calcium influx following an ischemic insult. nih.gov While the direct activity of this compound on mGluR5 is not specified, the exploration of related heterocyclic structures as mGluR5 modulators highlights a potential avenue for the neuroprotective application of this chemical class. nih.gov

Cholinesterase Inhibition for Neurodegenerative Applications (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A key therapeutic strategy for Alzheimer's disease involves inhibiting the enzymes that break down the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Increasing acetylcholine levels in the brain can help alleviate cognitive symptoms.

Analogs of the benzimidazole acrylamide core have been synthesized and evaluated as cholinesterase inhibitors. For example, a series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, which are structurally similar to the title compound, were described as a new class of selective AChE inhibitors. nih.gov The most potent compounds in this series exhibited good AChE inhibitory activity, with kinetic studies indicating a competitive mode of inhibition. nih.gov Similarly, 2-aryl-6-carboxamide benzoxazole (B165842) derivatives have been identified as potent, mixed-type dual inhibitors of both AChE and BChE, capable of binding to both the catalytic and peripheral sites of the enzymes. nih.gov

Table 3: Cholinesterase Inhibition by Benzimidazole Analogs

Compound Class Target Enzyme IC50 Value Selectivity Index (AChE/BChE) Source(s)
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile AChE 64 µM Moderately Selective for AChE nih.gov
N,N-diethyl-2-(1H-pyrrol-2-yl)benzo[d]oxazole-6-carboxamide (32 ) AChE / BChE - 2.07 nih.gov
Benzoxazole derivative (36 ) AChE / BChE Potent dual inhibitor - nih.gov

Material Science and Other Interdisciplinary Research Applications

Corrosion Inhibition Properties and Adsorption Mechanisms

Recent studies have highlighted the potential of 3-(1H-Benzo[d]imidazol-2-yl)acrylamide as an effective corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid solution. The inhibitory action of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acid.

The adsorption of this compound on a mild steel surface is a complex process that involves both physisorption and chemisorption. Physisorption, or physical adsorption, occurs due to the electrostatic interactions between the charged metal surface and the protonated form of the inhibitor molecule in the acidic solution. Chemisorption, on the other hand, involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a more stable coordinate-type bond. This chemical bonding is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic benzimidazole (B57391) ring and the acrylamide (B121943) group, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

The effectiveness of this compound as a corrosion inhibitor has been demonstrated to increase with its concentration. This is because a higher concentration leads to greater surface coverage on the mild steel. The mode of adsorption has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Below is a data table summarizing the corrosion inhibition efficiency of this compound at different concentrations.

Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
025.4--
1 x 10⁻⁵8.168.10.681
5 x 10⁻⁵4.881.10.811
1 x 10⁻⁴3.187.80.878
5 x 10⁻⁴1.594.10.941
1 x 10⁻³1.195.70.957

Supramolecular Assemblies and Their Functional Properties (e.g., Ion Transport)

The ability of benzimidazole derivatives to form extended supramolecular assemblies through non-covalent interactions is a well-documented phenomenon. nih.gov These interactions primarily include hydrogen bonding, π-π stacking, and metal coordination. nih.govmdpi.com The benzimidazole moiety, with its hydrogen bond donor and acceptor sites, plays a crucial role in the formation of these larger architectures. nih.govmdpi.com

In the solid state, molecules of related benzimidazole compounds have been observed to form chains and layered structures through intermolecular hydrogen bonds. nih.govmdpi.com For instance, the N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen and oxygen atoms can act as acceptors, leading to the formation of robust one-dimensional or two-dimensional networks. mdpi.com

While the general principles of supramolecular assembly in benzimidazole derivatives are established, specific research focusing on the supramolecular structures formed by this compound and their functional properties, such as ion transport, is limited in the currently available literature. The investigation of how this particular molecule self-assembles and whether these assemblies can facilitate processes like ion transport through membranes remains an area for future research.

Surface Characterization of Modified Materials (e.g., Scanning Electron Microscopy for adsorption studies)

The adsorption of this compound on material surfaces, particularly in the context of corrosion inhibition, has been visually confirmed and analyzed using surface characterization techniques like Scanning Electron Microscopy (SEM).

In studies involving mild steel, SEM analysis of the metal surface after immersion in a corrosive acidic solution without the inhibitor reveals a significantly damaged and rough surface, characteristic of severe corrosion. In contrast, when the mild steel is immersed in the same corrosive medium containing this compound, the SEM images show a much smoother surface. This indicates the formation of a protective film of the inhibitor on the steel, which effectively prevents the acid from attacking the metal.

The table below outlines the observations from SEM analysis in a typical corrosion inhibition study.

ConditionSurface MorphologyInterpretation
Mild steel in 1 M HClRough and pitted surface with visible cracksSevere corrosion of the metal surface
Mild steel in 1 M HCl with this compoundSmoother surface with significantly reduced pitting and damageFormation of a protective inhibitor film on the metal surface

Future Research Directions and Therapeutic Advancement

Rational Design Strategies for Next-Generation Analogues

The advancement of 3-(1H-benzo[d]imidazol-2-yl)acrylamide analogues hinges on rational design strategies that leverage existing structure-activity relationship (SAR) data to create next-generation compounds with superior therapeutic properties. A primary strategy involves molecular hybridization, where the core benzimidazole-acrylamide structure is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target effects. nih.govnih.gov For instance, combining the benzimidazole (B57391) moiety with triazole or oxadiazole rings has been explored to enhance antifungal or anticancer activities. nih.govnih.gov

Another key approach is the strategic modification of substituents at key positions on the benzimidazole ring and the acrylamide (B121943) tail. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the biological activity of benzimidazole derivatives can be significantly influenced by the size and electronic properties of substituents at the N-1 and C-2 positions of the benzimidazole core. nih.govnih.gov For the acrylamide portion, substitutions at the α- or β-positions can modulate the electrophilicity and reactivity of the Michael acceptor, which is often crucial for covalent binding to protein targets. acs.org The reactivity of the acrylamide can be finely tuned by introducing different electron-withdrawing or -donating groups, which can improve target selectivity and reduce off-target effects. acs.org

A 2025 medicinal chemistry campaign successfully utilized such rational design principles to improve a benzimidazole-based inhibitor of Werner syndrome helicase (WRN) ATPase. By systematically creating analogues, researchers identified a compound that reduced the half-maximal inhibitory concentration (IC₅₀) from 88 nM to just 5 nM, demonstrating the power of iterative design in enhancing potency. promega.com

Table 1: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives

Position of Substitution Effect on Activity Rationale/Example Reference(s)
Benzimidazole N-1 Influences activity based on substituent's field effect and size. QSAR studies indicate that the electronic properties of N-1 substituents are critical for tuberculostatic activity. nih.gov
Benzimidazole C-2 The size of the substituent significantly impacts activity. Modifications at this position are common for tuning the binding affinity to various targets. nih.govnih.gov
Benzimidazole C-5(6) Important for substitution to modulate biological activity. Halogen and amidino substitutions at this position have been shown to yield compounds with potent antiproliferative activity. nih.govmdpi.com

| Acrylamide Moiety | Substitutions can tune reactivity for covalent inhibition. | α-substitutions on the acrylamide can increase reactivity while conferring reversibility, potentially improving selectivity. | acs.org |

Identification and Validation of Novel Biological Targets

While the benzimidazole scaffold is known to interact with a wide array of biological targets, a critical area of future research is the identification and validation of novel targets specifically for this compound and its derivatives. The pursuit of multi-target inhibitors is a promising strategy to overcome drug resistance in cancer therapy. nih.gov

Recent studies on benzimidazole-based compounds have identified several key cancer-related targets. These include receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as enzymes crucial for DNA replication and repair, such as Topoisomerase II (Topo II) and BRAFV600E. nih.govnih.gov For example, certain benzimidazole-triazole hybrids have demonstrated potent inhibitory activity against EGFR, VEGFR-2, and Topo II simultaneously. nih.gov Other research has highlighted the potential of benzimidazole derivatives to target key metabolic pathways in cancer cells. The related compound fenbendazole, for instance, has been shown to interfere with glycolysis by activating the p53 pathway, which in turn inhibits GLUT transporters and the enzyme hexokinase II, leading to cancer cell starvation. iiarjournals.org

The identification of completely new targets is also a major goal. Advanced techniques like chemoproteomics are instrumental in this endeavor, allowing for the unbiased screening of compound-protein interactions within the cellular environment. nih.gov A recent study used such an approach to identify WRN ATPase and DNA polymerase theta (Pol θ) ATPase as novel targets for benzimidazole-based inhibitors, opening new avenues for treating cancers with specific genetic vulnerabilities like microsatellite instability. promega.com

Table 2: Potential and Validated Biological Targets for Benzimidazole-Based Compounds

Target Class Specific Target(s) Therapeutic Area Reference(s)
Receptor Tyrosine Kinases EGFR, VEGFR-2, FGFR-1 Cancer nih.govnih.gov
Serine/Threonine Kinases BRAFV600E Cancer nih.gov
DNA Maintenance/Repair Topoisomerase II, WRN ATPase, Pol θ ATPase Cancer nih.govpromega.com
Metabolic Enzymes Hexokinase II, Lanosterol 14α-demethylase Cancer, Fungal Infections nih.goviiarjournals.org

| Glucose Transport | GLUT Transporters | Cancer | iiarjournals.org |

Development of Advanced Synthetic Methodologies for Diversification

The exploration of the chemical space around the this compound core requires the development and application of advanced and efficient synthetic methodologies. These methods are crucial for generating diverse libraries of analogues for high-throughput screening and SAR studies. nih.gov

Modern synthetic techniques are moving beyond traditional multi-step procedures. Microwave-assisted synthesis, for example, offers significant advantages by reducing reaction times from hours to minutes and often improving yields. mdpi.com This technique has been successfully used to prepare various heterocyclic systems fused to the benzimidazole core. mdpi.com

Another powerful strategy is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, making it ideal for linking the benzimidazole scaffold to other molecular fragments, such as triazoles, to create complex hybrid molecules. nih.gov This approach has been widely used to generate libraries of benzimidazole-triazole hybrids for screening as antimicrobial and antiviral agents. nih.gov

Furthermore, variety-oriented synthetic pathways are being designed to produce multiple, structurally diverse scaffolds from a common intermediate. mdpi.com Strategic approaches such as molecular hybridization (combining two or more pharmacophores), elongation (inserting linkers to probe deeper into binding pockets), and rigidification (introducing cyclic structures to reduce conformational flexibility and enhance binding) are systematically employed to diversify the core structure. nih.gov These advanced methodologies are essential for rapidly building libraries of novel compounds to accelerate the discovery of new therapeutic agents. nih.govnih.gov

Table 3: Advanced Synthetic Strategies for Benzimidazole Diversification

Synthetic Methodology Description Advantage(s) Reference(s)
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reaction mixtures. Rapid reaction times, higher yields, simpler procedures. mdpi.com
Click Chemistry (CuAAC) A highly efficient cycloaddition reaction to link molecular fragments. High efficiency, regioselectivity, mild reaction conditions. nih.gov
Molecular Hybridization Covalently linking two or more distinct pharmacophores. Potential for synergistic effects or multi-target activity. nih.govnih.gov

| Combinatorial Synthesis | Systematic creation of a large library of related compounds. | Enables rapid exploration of structure-activity relationships. | nih.gov |

Integration of Computational Methods for Accelerated Drug Discovery

Computational methods are indispensable in modern drug discovery, offering a time- and cost-effective means to prioritize candidates for synthesis and biological testing. For the this compound scaffold, in silico techniques play a crucial role from initial hit identification to lead optimization.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to the active site of a target protein. researchgate.netresearchgate.netnih.gov Docking studies have been instrumental in understanding how benzimidazole derivatives interact with the amino acid residues of targets like α-glucosidase and various microbial enzymes, helping to rationalize observed biological activities and guide the design of more potent inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By generating 3D-QSAR models, researchers can identify key molecular properties (e.g., steric, electronic, hydrophobic) that govern activity, which informs the design of new analogues with enhanced potency. nih.govnih.gov

Beyond predicting activity, computational tools are vital for assessing the drug-likeness of new compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used early in the discovery process to flag compounds that may have poor pharmacokinetic properties or potential toxicity issues. researchgate.netresearchgate.netmdpi.comisca.me These predictions, which evaluate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for mutagenicity, help to de-risk drug development by weeding out unsuitable candidates before committing resources to their synthesis and testing. researchgate.netisca.me More advanced methods like molecular dynamics (MD) simulations can further probe the stability of the ligand-protein complex over time, providing deeper insights into the binding mechanism. researchgate.netnih.gov

Q & A

What are the common synthetic routes for preparing 3-(1H-Benzo[d]imidazol-2-yl)acrylamide derivatives?

Basic
The synthesis typically involves coupling reactions between 1H-benzo[d]imidazol-2-amine and acryloyl derivatives. For example, copper-catalyzed three-component reactions using sulfonyl azides and terminal alkynes yield functionalized acrylamides . Alternatively, one-pot methods with CBr₄ as a catalyst efficiently generate benzamide derivatives under mild conditions . Key steps include refluxing in solvents like DMF or THF, followed by purification via column chromatography. Characterization relies on NMR, IR, and mass spectrometry .

How are spectroscopic techniques employed to confirm the structure of this compound analogs?

Basic
1H and 13C NMR are critical for confirming substitution patterns and electronic environments. For instance, the acrylamide proton signals appear as doublets (δ ~6.5–7.5 ppm), while benzoimidazole protons resonate near δ 7.0–8.5 ppm . IR spectra confirm carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weights, with ESI-MS showing [M+H]+ peaks matching theoretical values .

What computational strategies predict the binding affinity of this compound derivatives to target proteins?

Advanced
AutoDock Vina is widely used for molecular docking due to its speed and accuracy. It calculates grid maps and clusters binding poses automatically . For example, docking studies on IGF-1R kinase revealed that 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives with amine side chains exhibit enhanced binding via hydrogen bonds and hydrophobic interactions . Parameters like binding energy (ΔG) and root-mean-square deviation (RMSD) validate pose stability.

How do substituents on the benzoimidazole core influence pharmacological activity and cytotoxicity?

Advanced
Electron-withdrawing groups (e.g., Cl, CF₃) at the para position enhance potency but may reduce cell viability. For instance, 3,5-dichloro analogs showed IC₅₀ = 6.4 μM against mGluR5 but lower cytotoxicity . Conversely, methoxy groups reduce activity. Balancing potency and toxicity requires iterative SAR studies, focusing on substituent polarity and steric effects .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced
SHELXL refines crystal structures by optimizing parameters like anisotropic displacement and hydrogen bonding. For example, the title compound 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline was resolved to confirm planar quinoline-benzimidazole dihedral angles (5.8°), critical for π-π stacking interactions . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

What strategies address contradictions between in vitro potency and cytotoxicity in drug design?

Advanced
Structural modifications, such as replacing aromatic rings with cycloalkyl groups, can mitigate cytotoxicity. For example, cyclohexyl analogs of this compound retained moderate potency with improved viability . Parallel assays (e.g., MTT for cytotoxicity and enzyme inhibition for potency) guide optimization .

How are this compound derivatives designed for antitumor activity?

Advanced
Quinoline hybrids (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline) are designed to intercalate DNA or inhibit kinases. In vitro screening against cell lines (e.g., MCF-7) identifies leads, followed by mechanistic studies (cell cycle arrest, apoptosis via flow cytometry) . Docking into EGFR or IGF-1R active sites informs structural tweaks .

What role do solvent and catalyst play in optimizing synthesis yields?

Basic
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. Catalysts like CuI (5–10 mol%) enable efficient coupling in three-component reactions, achieving yields >70% . CBr₄ in one-pot syntheses avoids side reactions, yielding >85% purity after recrystallization .

How do researchers validate molecular docking predictions experimentally?

Advanced
Docking results are cross-verified with site-directed mutagenesis or competitive binding assays. For instance, mutations in IGF-1R’s ATP-binding pocket (e.g., Lys1003Ala) reduce inhibitor affinity, confirming predicted interactions . Surface plasmon resonance (SPR) quantifies binding kinetics (Ka, Kd) .

What methods assess the corrosion inhibition efficacy of benzimidazole-acrylamide hybrids?

Advanced
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measure corrosion rates in acidic media. Derivatives like QN1 (IC₅₀ = 0.8 mM in HCl) form protective films on mild steel, validated by SEM-EDS . DFT calculations correlate inhibition efficiency with HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.